

# Application Notes: Enzymatic Synthesis of Vitamin E Nicotinate

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## Compound of Interest

Compound Name: *Vitamin E nicotinate*

Cat. No.: *B1682389*

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## Introduction

**Vitamin E nicotinate**, the ester of  $\alpha$ -tocopherol (Vitamin E) and nicotinic acid (Vitamin B3 or niacin), is a valuable compound in the pharmaceutical and cosmetic industries. It combines the potent antioxidant properties of Vitamin E with the vasodilatory and lipid-modifying effects of nicotinic acid, offering potential benefits for cardiovascular health and skincare.<sup>[1]</sup> Compared to  $\alpha$ -tocopherol, ester derivatives like **Vitamin E nicotinate** exhibit improved stability against oxidation by light and air.<sup>[2]</sup> The enzymatic synthesis of this ester presents a green and efficient alternative to traditional chemical methods, which often require harsh conditions and may produce undesirable byproducts.<sup>[2]</sup> This protocol details a method for the synthesis of **Vitamin E nicotinate** using an immobilized lipase, offering high catalytic efficiency and selectivity under mild reaction conditions.

## Principle of the Method

The synthesis is achieved through a lipase-catalyzed transesterification reaction between  $\alpha$ -tocopherol and an activated form of nicotinic acid, vinyl nicotinate. The use of a vinyl ester as the acyl donor is advantageous as the leaving group, vinyl alcohol, tautomerizes to acetaldehyde, shifting the reaction equilibrium towards product formation and resulting in high conversion rates. Immobilized *Candida antarctica* lipase B (CALB), commercially available as Novozym® 435, is a highly effective and robust biocatalyst for this transformation due to its broad substrate specificity and stability in organic solvents. The reaction is typically carried out in a non-polar organic solvent to facilitate the dissolution of the lipophilic substrates and

product. Following the reaction, the product is purified using a combination of solvent extraction and silica gel column chromatography.

## Data Presentation

Table 1: Reaction Parameters for Lipase-Catalyzed Synthesis of Vitamin E Esters (Analogous Systems)

Parameter	Value/Range	Reference
Enzyme	Candida antarctica lipase B (Immobilized)	[2]
Substrates	α-Tocopherol, Acyl Donor (e.g., Vinyl Acetate, Succinic Anhydride)	[2]
Molar Ratio (Tocopherol:Acyl Donor)	1:1 to 1:5	Inferred from similar syntheses
Enzyme Concentration	10-20% (w/w of substrates)	Inferred from similar syntheses
Solvent	Heptane, Hexane, Toluene, or Solvent-Free	[2]
Temperature	50-70 °C	[2]
Reaction Time	24-72 hours	[2]
Conversion Rate	Up to 95% (for Vitamin E Acetate)	[2]

Table 2: Purification Parameters for Vitamin E Esters

Purification Step	Solvents/Materials	Purpose	Reference
Enzyme Removal	Filtration	Removal of immobilized enzyme for reuse.	General Practice
Solvent Evaporation	Rotary Evaporator	Removal of reaction solvent.	[3]
Liquid-Liquid Extraction	Hexane/Water or Ethanol/Water	Removal of water-soluble impurities.	[4]
Washing	5% NaHCO <sub>3</sub> (aq), Brine	Removal of unreacted acidic precursors and water.	General Practice
Drying	Anhydrous Na <sub>2</sub> SO <sub>4</sub> or MgSO <sub>4</sub>	Removal of residual water from the organic phase.	General Practice
Column Chromatography	Silica Gel, Hexane/Ethyl Acetate Gradient	Separation of Vitamin E Nicotinate from unreacted $\alpha$ -tocopherol and byproducts.	[3]

## Experimental Protocols

### 1. Enzymatic Synthesis of Vitamin E Nicotinate

This protocol is based on established methods for the enzymatic synthesis of other Vitamin E esters and adapted for **Vitamin E nicotinate**.

- Materials:
  - $\alpha$ -Tocopherol
  - Vinyl nicotinate (as acyl donor)
  - Immobilized *Candida antarctica* lipase B (Novozym® 435)

- Heptane (anhydrous)
- Molecular sieves (3 Å)
- Reaction vessel (e.g., screw-capped flask)
- Orbital shaker incubator
- Procedure:
  - To a 100 mL screw-capped flask, add  $\alpha$ -tocopherol (e.g., 10 mmol, 4.31 g) and vinyl nicotinate (e.g., 12 mmol, 1.62 g).
  - Add 50 mL of anhydrous heptane to dissolve the substrates.
  - Add molecular sieves (approximately 1 g) to maintain anhydrous conditions.
  - Add immobilized *Candida antarctica* lipase B (10-20% of the total substrate weight, e.g., 0.6 g).
  - Seal the flask tightly and place it in an orbital shaker incubator set at 60 °C and 200 rpm.
  - Allow the reaction to proceed for 48-72 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

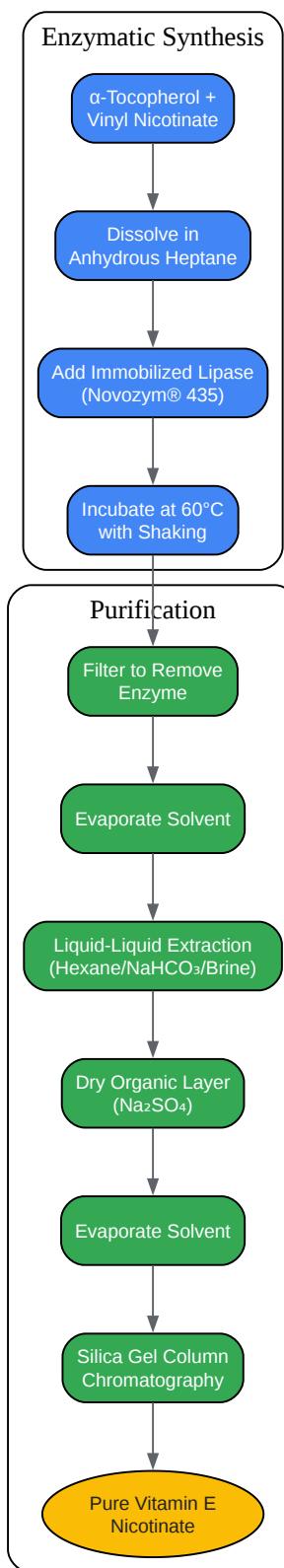
## 2. Purification of Vitamin E Nicotinate

- Materials:
  - Reaction mixture from the synthesis step
  - Hexane
  - Ethyl acetate
  - 5% Sodium bicarbonate ( $\text{NaHCO}_3$ ) solution
  - Brine (saturated  $\text{NaCl}$  solution)

- Anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ )
- Silica gel for column chromatography
- Separatory funnel
- Rotary evaporator
- Glass column for chromatography
- Procedure:
  - Enzyme Removal: After the reaction is complete, filter the reaction mixture to remove the immobilized enzyme. The enzyme can be washed with fresh solvent and reused.
  - Solvent Evaporation: Remove the heptane from the filtrate using a rotary evaporator to obtain a crude oily residue.
  - Liquid-Liquid Extraction and Washing:
    - Dissolve the crude residue in 50 mL of hexane.
    - Transfer the solution to a separatory funnel and wash with 2 x 30 mL of 5%  $\text{NaHCO}_3$  solution to remove any unreacted nicotinic acid.
    - Wash with 2 x 30 mL of brine to remove any remaining aqueous impurities.
    - Separate the organic layer and dry it over anhydrous  $\text{Na}_2\text{SO}_4$ .
  - Final Solvent Removal: Filter to remove the  $\text{Na}_2\text{SO}_4$  and evaporate the hexane using a rotary evaporator to yield the crude **Vitamin E nicotinate**.
  - Silica Gel Column Chromatography:
    - Prepare a silica gel column using a slurry of silica gel in hexane.
    - Dissolve the crude product in a minimal amount of hexane and load it onto the column.

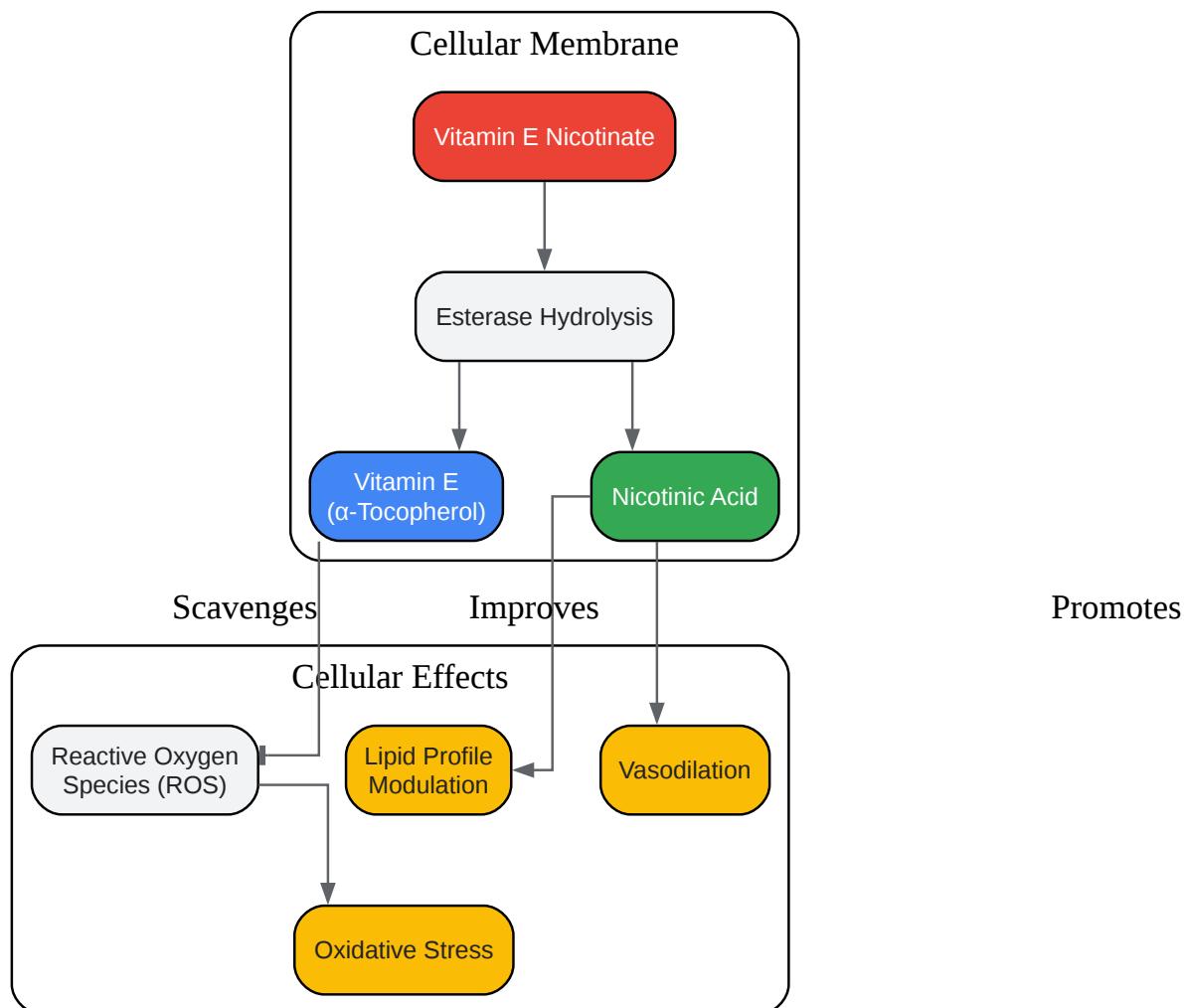
- Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 100% hexane and gradually increasing the ethyl acetate concentration from 1% to 10%).
- Collect fractions and monitor by TLC to identify the fractions containing the pure **Vitamin E nicotinate**.
- Combine the pure fractions and evaporate the solvent to obtain the final product.

## Visualizations



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Caption: Workflow for the enzymatic synthesis and purification of **Vitamin E nicotinate**.



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Caption: Hypothetical signaling pathway of **Vitamin E nicotinate** after cellular uptake.

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